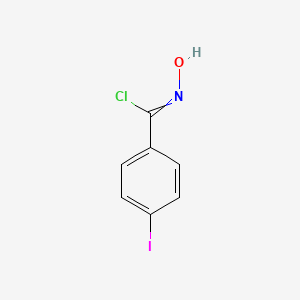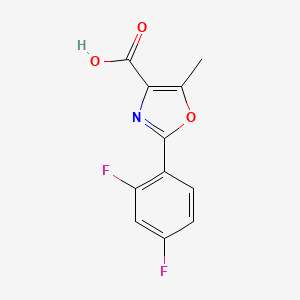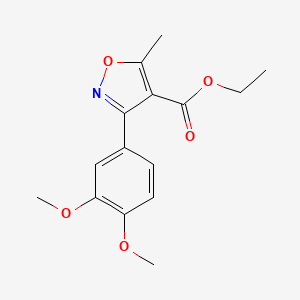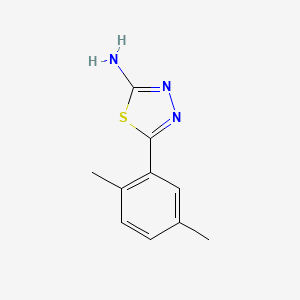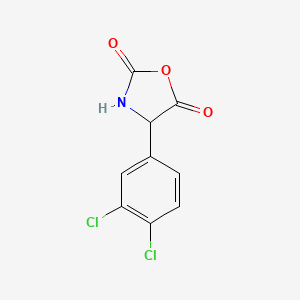
4-(3,4-Dichlorophenyl)oxazolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dichlorophenyl)oxazolidine-2,5-dione is a chemical compound that belongs to the class of oxazolidinediones These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorophenyl)oxazolidine-2,5-dione typically involves the reaction of 3,4-dichlorophenyl isocyanate with a glycolate. This reaction is often carried out in the presence of a tin (II) salt as a catalyst. The reaction conditions usually involve temperatures ranging from 0°C to 110°C. The product is then isolated by filtration and further purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The final product is typically subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichlorophenyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Halogenating agents, nucleophiles, and other reagents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
4-(3,4-Dichlorophenyl)oxazolidine-2,5-dione has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of polymers and other industrial materials
Mechanism of Action
The mechanism of action of 4-(3,4-Dichlorophenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dichlorophenyl)-5,5-dimethyloxazolidine-2,4-dione: This compound has similar structural features but differs in the substitution pattern on the oxazolidine ring.
5-(2-Ethoxy-5-fluorophenyl)-1,3-oxazolidine-2,4-dione: Another related compound with different substituents on the phenyl ring.
Uniqueness
4-(3,4-Dichlorophenyl)oxazolidine-2,5-dione is unique due to its specific substitution pattern and the presence of the dichlorophenyl group
Properties
Molecular Formula |
C9H5Cl2NO3 |
|---|---|
Molecular Weight |
246.04 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C9H5Cl2NO3/c10-5-2-1-4(3-6(5)11)7-8(13)15-9(14)12-7/h1-3,7H,(H,12,14) |
InChI Key |
VYYZTKPFFGZVSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2C(=O)OC(=O)N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



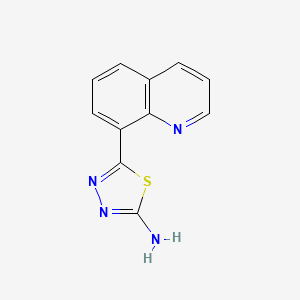
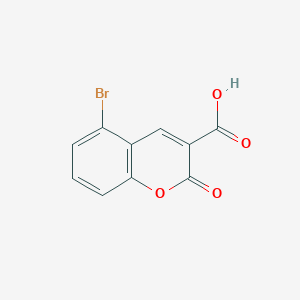

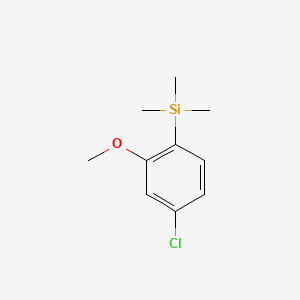

![O-[(5-Bromo-3-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13703814.png)
